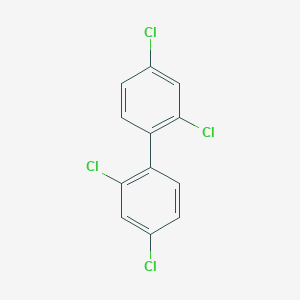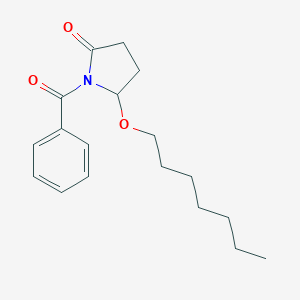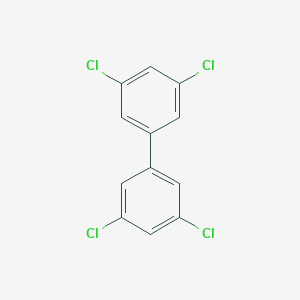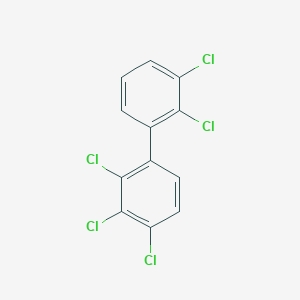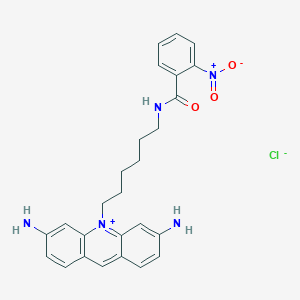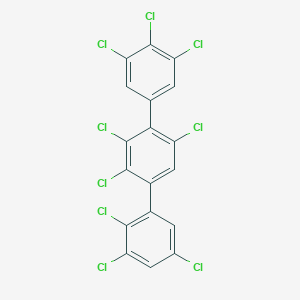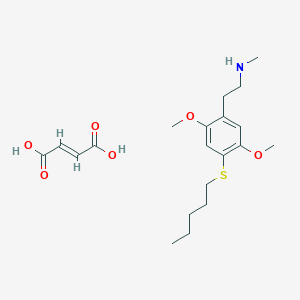
N-Methyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate, commonly known as 2C-T-7, is a psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 has gained popularity in the scientific research community due to its unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2C-T-7 is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. This receptor is involved in several physiological processes, including mood regulation, perception, and cognition. The activation of this receptor by 2C-T-7 results in altered sensory perception, hallucinations, and changes in mood and behavior.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2C-T-7 are similar to other psychedelic drugs. It induces altered sensory perception, including visual and auditory hallucinations, changes in mood and behavior, and altered perception of time and space. It also has the potential to induce profound spiritual experiences and enhance creativity. However, 2C-T-7 can also have adverse effects, including anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2C-T-7 has several advantages for lab experiments. It has a high affinity for the serotonin 2A receptor, which makes it useful for investigating the role of this receptor in various physiological processes. It also has potential therapeutic applications for treating Parkinson's disease. However, 2C-T-7 is a Schedule I controlled substance in the United States, which makes it difficult to obtain for scientific research. It also has potential adverse effects, including anxiety, paranoia, and psychosis, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research related to 2C-T-7. One area of interest is investigating the potential therapeutic applications of 2C-T-7 for treating Parkinson's disease. Another area of interest is investigating the role of the serotonin 2A receptor in various physiological processes, including mood regulation, perception, and cognition. Additionally, more research is needed to understand the long-term effects of 2C-T-7 use and its potential adverse effects. Further research is also needed to investigate the potential of 2C-T-7 as a tool for enhancing creativity and inducing spiritual experiences.
Métodos De Síntesis
The synthesis of 2C-T-7 involves several steps. The starting material is 2,5-dimethoxybenzaldehyde, which is converted to 2,5-dimethoxyphenethylamine by reacting it with nitroethane and reducing it with sodium borohydride. The resulting compound is then converted to 2-(2,5-dimethoxyphenyl)ethylamine by reacting it with paraformaldehyde and formic acid. The final step involves the addition of pentylthiol to the amine group of 2-(2,5-dimethoxyphenyl)ethylamine to form N-Methyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine. This compound is then reacted with maleic acid to form the maleate salt.
Aplicaciones Científicas De Investigación
2C-T-7 has been used in several scientific research studies to investigate its effects on the central nervous system. One study showed that 2C-T-7 has a high affinity for the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. Another study demonstrated that 2C-T-7 induces a dose-dependent increase in extracellular dopamine levels in the striatum of rats, which suggests that it may have potential therapeutic applications for treating Parkinson's disease.
Propiedades
Número CAS |
129658-13-5 |
|---|---|
Nombre del producto |
N-Methyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate |
Fórmula molecular |
C20H31NO6S |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(2,5-dimethoxy-4-pentylsulfanylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C16H27NO2S.C4H4O4/c1-5-6-7-10-20-16-12-14(18-3)13(8-9-17-2)11-15(16)19-4;5-3(6)1-2-4(7)8/h11-12,17H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
XWIXDAQCAHECQM-WLHGVMLRSA-N |
SMILES isomérico |
CCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=CC(=O)O)C(=O)O |
Sinónimos |
Benzeneethanamine, 2,5-dimethoxy-N-methyl-4-(pentylthio)-, (Z)-2-buten edioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



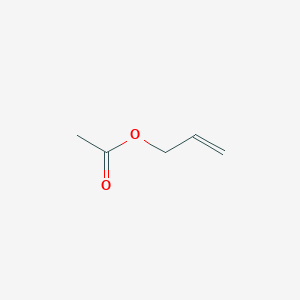
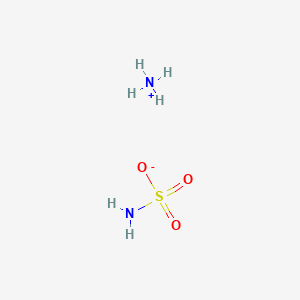
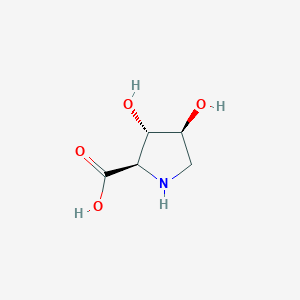
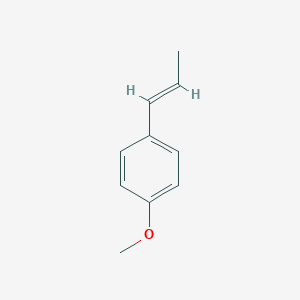

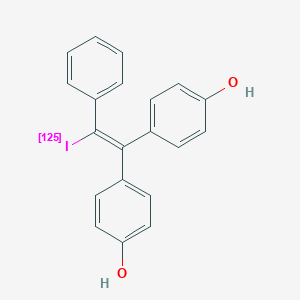
![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)
